molecular formula C18H19N7O B2957064 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide CAS No. 2034620-03-4

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide

Cat. No.: B2957064
CAS No.: 2034620-03-4
M. Wt: 349.398
InChI Key: QSWKJZPUGRPYES-UHFFFAOYSA-N
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Description

The compound 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a phenyl group at the 6-position, an azetidine-3-carboxamide moiety at the 4-position, and a 1,2,4-triazole-containing ethyl side chain.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(20-6-7-25-13-19-11-23-25)15-9-24(10-15)17-8-16(21-12-22-17)14-4-2-1-3-5-14/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKJZPUGRPYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Phenylpyrimidine Core: The phenylpyrimidine core can be synthesized through a condensation reaction between benzaldehyde and a suitable pyrimidine derivative under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Azetidine Carboxamide Formation: The final step involves the formation of the azetidine carboxamide group through a nucleophilic substitution reaction, where an azetidine derivative reacts with a carboxylic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound share the azetidine-3-carboxamide scaffold linked to a pyrimidine core but differ in substituents at the pyrimidine 6-position and the side chain. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Functional Comparison of Pyrimidine-Azetidine Analogs

Compound (CAS or Identifier) Pyrimidine Substituent Side Chain Substituent Molecular Weight Key Functional Insights References
Target Compound 6-phenyl 2-(1H-1,2,4-triazol-1-yl)ethyl Not reported Phenyl enhances lipophilicity; 1,2,4-triazole supports H-bonding and stability. -
2034473-31-7 () 6-(1H-pyrazol-1-yl) 4-methyl-1,2,5-oxadiazol-3-yl 326.31 Oxadiazole improves metabolic stability; pyrazole may enhance kinase selectivity.
2034581-98-9 () 6-(1H-pyrazol-1-yl) 2-(4-fluorophenyl)thiazol-4-yl ethyl 449.5 Fluorine increases binding affinity; thiazole introduces rigidity and π-stacking potential.
2034361-32-3 () 6-(1H-pyrazol-1-yl) (6-morpholinopyridin-3-yl)methyl 420.5 Morpholine boosts solubility; pyridine expands aromatic interactions.
2034581-48-9 () 6-(1H-pyrazol-1-yl) 2-(thiophen-2-yl)ethyl Not reported Thiophene modulates electronic properties; sulfur may influence bioavailability.

Key Comparative Insights:

Pyrimidine Substituent :

  • The target compound’s 6-phenyl group distinguishes it from analogs with 6-pyrazolyl substituents (e.g., –7). Phenyl groups typically increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Pyrazolyl-substituted analogs (e.g., –7) are more common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Side Chain Diversity: The 1,2,4-triazole-ethyl side chain in the target compound contrasts with oxadiazole (), thiazole (), morpholine-pyridine (), and thiophene () substituents. 1,2,4-Triazole offers a balance of hydrogen-bond donor/acceptor capacity and metabolic resistance, whereas oxadiazole () is often used to mimic amide bonds while resisting enzymatic degradation . Morpholine () significantly improves water solubility, a critical factor for oral bioavailability .

Thiophene () contributes electron-rich π-systems, which may facilitate charge-transfer interactions in biological systems .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition Potential: Pyrimidine-azetidine hybrids are prevalent in kinase inhibitor design (e.g., JAK2, EGFR). The phenyl and triazole groups in the target compound may align with hydrophobic and catalytic regions of kinase domains .
  • Agrochemical Applications: Triazole derivatives (e.g., ) are known for insecticidal and fungicidal activity, hinting at possible agrochemical utility for the target compound .
  • ADMET Optimization : Substituting the side chain with solubilizing groups (e.g., morpholine in ) or metabolic blockers (e.g., oxadiazole in ) could refine the target’s pharmacokinetic profile .

Biological Activity

The compound 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anti-inflammatory and antiviral properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization with triazole and pyrimidine moieties. The synthetic route often employs methods such as:

  • Azetidine formation : Utilizing appropriate amines and carboxylic acids.
  • Triazole coupling : Achieved through cycloaddition reactions involving azides and alkynes or via click chemistry methodologies.

Antiviral Activity

Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant antiviral properties. For instance, derivatives similar to our target compound have been shown to inhibit HIV replication effectively. The mechanism typically involves interaction with viral proteins, disrupting the viral lifecycle at various stages.

CompoundEarly Stage IC50 (μM)Late Stage IC50 (μM)
PF-740.056 ± 0.0170.23 ± 0.17
6a-98.18 ± 1.800.32 ± 0.11

Table 1: Comparative antiviral activity of selected compounds against HIV .

The compound 6a-9 , structurally related to our target, demonstrated potent inhibitory activity against HIV, particularly in late-stage infection processes, suggesting a potential application for our compound in antiviral therapies.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are well-documented, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes. The target compound's structural features may enhance its ability to modulate inflammatory pathways.

Recent evaluations of similar compounds showed promising results:

CompoundCOX-2 IC50 (μM)
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.09

Table 2: COX-2 inhibition comparison .

The ability of these derivatives to suppress COX-2 activity indicates that our target compound may also possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key factors influencing activity include:

  • Substituent position : Variations in the position of functional groups on the pyrimidine or triazole rings can significantly affect potency.
  • Electronic effects : Electron-withdrawing or -donating groups can enhance or diminish biological activity.
  • Steric hindrance : Bulky groups may hinder binding interactions with biological targets.

Case Studies

Several studies have focused on similar compounds within the same chemical class:

  • Study on triazole derivatives : A series of triazole-containing compounds were synthesized and evaluated for their antiviral effects against HIV, revealing several candidates with low micromolar activity.
  • Anti-inflammatory evaluation : Compounds with structural similarities to our target were tested in vivo for their ability to reduce edema in animal models, showing significant reductions comparable to standard anti-inflammatory drugs.

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